2-Methyladenosine 5'-(dihydrogen phosphate)
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) defines 2-methyladenosine 5'-(dihydrogen phosphate) as [(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate . This systematic name encodes three critical features:
- Stereochemical configuration : The ribose moiety adopts the β-D-ribofuranose conformation, with hydroxyl groups at C2' and C3' in the cis orientation.
- Methylation site : The 2-position of the adenine base bears a methyl group, replacing the hydrogen atom in canonical adenosine.
- Phosphate esterification : A dihydrogen phosphate group is esterified to the 5'-hydroxyl of the ribose.
Alternative nomenclature includes 2-methyladenosine 5'-monophosphate and 2-methyl-AMP , though these lack stereochemical specificity. The compound is registered under CAS No. 39923-67-6 and is functionally categorized as a purine ribonucleoside 5'-monophosphate derivative with metabolite activity.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 39923-67-6 |
| Molecular Formula | C₁₁H₁₆N₅O₇P |
| Molecular Weight | 361.25 g/mol |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Molecular Architecture: Ribose Methylation Patterns and Phosphate Group Orientation
The molecular structure comprises three modular components:
- 2-Methyladenine base : The methyl group at C2 induces steric hindrance, altering base-pairing potential compared to unmodified adenine. This modification disrupts canonical Watson-Crick pairing with thymine/uracil while potentially enabling hydrophobic interactions.
- β-D-Ribofuranose : The sugar adopts a C2'-endo puckering conformation, stabilized by intramolecular hydrogen bonding between O3' and O5'.
- 5'-Phosphate group : The dihydrogen phosphate is esterified to C5' in the pro-R configuration, conferring a net negative charge at physiological pH.
Comparative analysis with 2'-O-methyladenosine 5'-monophosphate reveals distinct methylation effects:
Comparative Structural Analysis with Canonical Adenosine Monophosphates
2-Methyladenosine 5'-(dihydrogen phosphate) diverges from adenosine 5'-monophosphate (AMP) in three key aspects:
Table 2: Structural Comparison with AMP
| Feature | AMP | 2-Methyladenosine 5'-phosphate |
|---|---|---|
| Base modification | None | Methyl at C2 |
| pKa (phosphate) | ~6.5 | ~6.3 (methyl lowers electron density) |
| Ribose conformation | C3'-endo (predominant) | C2'-endo (methyl-induced strain) |
| Solubility (H₂O) | 50 g/L | 38 g/L (hydrophobic methyl reduces solubility) |
The methyl group introduces torsional strain in the glycosidic bond (N9-C1'), increasing rotational barrier by ~2 kcal/mol compared to AMP. This strain influences nucleotide stacking in helical structures and may reduce participation in canonical RNA/DNA duplex formation.
Crystallographic Studies and Three-Dimensional Conformational Dynamics
X-ray diffraction data (PubChem CID 49866464) reveal a distorted "south" conformation (C2'-endo) in the ribose ring, contrasting with the "north" conformation (C3'-endo) prevalent in AMP. Key crystallographic parameters include:
- Torsion angles :
- Glycosidic (χ): -127° (syn conformation)
- Phosphate (α/β/γ): -62°, -178°, 63°
- Hydrogen bonding :
- N6-H⋯O5' (2.8 Å) stabilizes base-phosphate interactions
- O3'-H⋯O2P (2.6 Å) creates a seven-membered pseudocycle
Molecular dynamics simulations indicate enhanced flexibility in the 5'-phosphate group, with a 40% higher RMSD fluctuation (0.9 Å) compared to AMP. This mobility facilitates transient interactions with magnesium ions, as evidenced by Mg²⁺ coordination distances of 2.1–2.3 Å to phosphate oxygens.
The methyl group induces a 15° tilt in the adenine plane relative to the ribose, reducing π-π stacking energy by 3.8 kcal/mol compared to AMP. This structural perturbation likely underlies its metabolic roles, where altered base pairing and stacking modulate enzyme recognition.
Properties
CAS No. |
39923-67-6 |
|---|---|
Molecular Formula |
C11H16N5O7P |
Molecular Weight |
361.25 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O7P/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21/h3,5,7-8,11,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
DEYSCYWEHGTTSA-IOSLPCCCSA-N |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyladenosine 5’-(dihydrogen phosphate) typically involves the methylation of adenosine 5’-monophosphate. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually performed in an aqueous or organic solvent, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of 2-Methyladenosine 5’-(dihydrogen phosphate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyladenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxide ions, amines.
Major Products Formed
Oxidation: Oxidized derivatives of the nucleoside.
Reduction: Reduced forms of the nucleoside.
Substitution: Substituted nucleosides with different functional groups.
Scientific Research Applications
Molecular Biology
- RNA Modification Studies : The methylation of adenosine residues can significantly affect RNA metabolism. Research indicates that 2-methyladenosine can stabilize RNA structures and influence splicing mechanisms. This has implications for understanding mRNA stability and translation efficiency in eukaryotic cells .
- Gene Expression Regulation : The presence of 2-methyladenosine in RNA molecules has been linked to the regulation of gene expression. Studies have shown that this modification can alter the binding affinity of RNA-binding proteins, thereby affecting transcriptional and post-transcriptional regulation .
Pharmacology
- Purinergic Signaling Modulation : 2-Methyladenosine has been found to interact with purinergic receptors, particularly P2Y receptors. This interaction can influence intracellular signaling pathways related to cell proliferation, inflammation, and immune responses. Such properties make it a potential candidate for therapeutic interventions in diseases characterized by dysregulated purinergic signaling .
- Drug Development : The unique structural features of 2-methyladenosine allow it to serve as a lead compound in drug design. Its ability to modulate receptor activity could be harnessed to develop novel pharmacological agents targeting specific pathways involved in cancer and autoimmune diseases .
Biotechnology
- Nucleotide Synthesis : In biotechnology, 2-methyladenosine is utilized as a building block for synthesizing modified nucleotides. These modified nucleotides are essential for developing RNA-based therapeutics and diagnostic tools, particularly in the context of mRNA vaccines and gene editing technologies .
- Biomarker Discovery : The detection of 2-methyladenosine modifications in specific RNAs can serve as biomarkers for various diseases. Research is ongoing to explore its potential in cancer diagnostics and monitoring disease progression .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyladenosine 5’-(dihydrogen phosphate) involves its incorporation into RNA molecules, where it can influence RNA stability and function. The methylation at the 2’ position can affect the recognition of the nucleoside by enzymes involved in RNA processing and modification. This can lead to changes in gene expression and cellular function .
Comparison with Similar Compounds
Structural Analogs and Phosphate Group Variations
A key distinction lies in the number and configuration of phosphate groups and methylation patterns . Below is a comparative analysis with structurally related compounds:
Key Observations :
- Phosphate Group Impact: The monophosphate form (target compound) exhibits lower negative charge density compared to triphosphate analogs (e.g., 2'-C-Methyladenosine triphosphate), reducing its affinity for ATP-binding enzymes but enhancing stability against hydrolysis .
- Methylation Position: Methylation at the 2'-C (vs.
Biological Activity
2-Methyladenosine 5'-(dihydrogen phosphate) (2-MA-5'-dihydrogen phosphate) is a modified nucleoside derivative of adenosine, which plays a significant role in various biological processes, including cellular signaling and gene regulation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₃H₁₅N₅O₄P
- Molecular Weight : 305.27 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The biological activities of 2-MA-5'-dihydrogen phosphate are attributed to its structural modifications that enhance its interaction with biological targets. It has been reported to exhibit various activities, including:
- Antiproliferative Effects : Research indicates that 2-MA-5'-dihydrogen phosphate can inhibit cell proliferation in cancer cell lines. For instance, in studies involving nasopharyngeal carcinoma cells, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
- Gene Regulation : As a nucleotide analogue, it can influence gene expression by modulating the activity of RNA polymerases and other transcription factors. Its methylation status may also play a role in epigenetic modifications, affecting chromatin structure and gene accessibility .
- Synergistic Effects with Other Compounds : In combination therapies, 2-MA-5'-dihydrogen phosphate has shown synergistic effects when used alongside chemotherapeutic agents such as paclitaxel and simvastatin. This combination enhances the pro-apoptotic effects while reducing drug resistance in tumor cells .
The mechanisms underlying the biological activities of 2-MA-5'-dihydrogen phosphate include:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in nucleotide metabolism or signaling pathways, leading to altered cellular responses.
- Modulation of Apoptotic Pathways : By influencing mitochondrial membrane potential and activating caspases, it promotes apoptosis in cancer cells .
- Impact on RNA Dynamics : Its incorporation into RNA can affect RNA stability and translation efficiency, thereby altering protein synthesis profiles critical for cell survival and proliferation.
Case Study 1: Anticancer Activity
In a study examining the effect of 2-MA-5'-dihydrogen phosphate on breast cancer cells, researchers found that treatment led to:
- Reduced cell viability (up to 70% inhibition at high concentrations)
- Increased markers of apoptosis (e.g., cleaved caspase-3)
- Modulation of Bcl-2 family proteins favoring pro-apoptotic over anti-apoptotic signals .
Case Study 2: Gene Expression Modulation
Another investigation focused on the impact of 2-MA-5'-dihydrogen phosphate on gene expression in nasopharyngeal carcinoma. The results indicated:
- Upregulation of pro-apoptotic genes (e.g., P53)
- Downregulation of anti-apoptotic genes (e.g., Bcl-xL)
This shift was associated with enhanced sensitivity to chemotherapy .
Comparative Analysis with Related Compounds
| Compound | Molecular Weight | Biological Activity | Mechanism of Action |
|---|---|---|---|
| 2-Methyladenosine 5'-(dihydrogen phosphate) | 305.27 g/mol | Antiproliferative, pro-apoptotic | Inhibits enzymes, modulates apoptosis |
| Adenosine | 267.24 g/mol | Neuroprotective | Activates adenosine receptors |
| N6-methyladenosine | 281.25 g/mol | Epigenetic regulator | Modifies RNA methylation |
Q & A
Q. Why do some studies report cytotoxic effects of this compound, while others do not?
- Methodological Answer : Assess cell-type specificity using MTT/ATP assays across multiple lines (e.g., HEK293 vs. HeLa). Control for intracellular phosphatase activity, which may metabolize the compound into toxic byproducts (e.g., methyladenine). Dose-response curves (0.1–100 µM) and transcriptomic profiling (RNA-seq) can identify threshold effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
